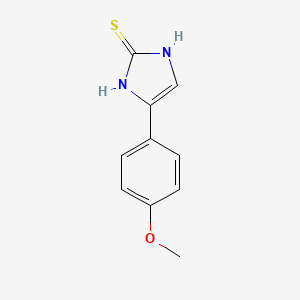

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

5-(4-Methoxyphenyl)-1H-imidazole-2-thiol: is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can yield the desired imidazole derivative. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thiolation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiol Group

The thiol moiety readily participates in alkylation and arylations. Key reactions include:

Table 1: Alkylation Reactions

Mechanism proceeds via deprotonation of the thiol to form a thiolate nucleophile, which attacks electrophilic carbons in alkyl/aryl halides .

Cycloaddition Reactions

The compound engages in hetero-Diels-Alder reactions with dienes under Lewis acid catalysis:

Table 2: Cycloaddition with Dienes

| Diene | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Trimethylsilyloxybutadiene | BF₃·Et₂O | Microwave, 90°C, 5 min | Spiro-cycloadduct | 57% |

| 1,3-Dimethylbutadiene | ZnCl₂ | Reflux, 24 h | Fused bicyclic derivative | 12% |

The thione sulfur acts as a dienophile, with electron-withdrawing groups on the imidazole enhancing reactivity .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

-

Disulfide formation : Air oxidation in basic ethanol yields the dimeric disulfide (quantitative at pH >10).

-

Sulfonic acid derivative : Treatment with H₂O₂/HCl at 60°C produces sulfonic acid, confirmed by IR loss of S-H stretch (2560 cm⁻¹) and new S=O peaks at 1170 cm⁻¹.

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals:

Table 3: Coordination Chemistry

| Metal Salt | Ligand Ratio | Product Application | Stability Constant (log β) |

|---|---|---|---|

| AgNO₃ | 1:1 | Antimicrobial agents | 8.2 ± 0.3 |

| AuCl(SMe₂) | 1:1 | Catalytic intermediates | 10.5 |

| PdCl₂ | 1:2 | Suzuki coupling catalysts | 12.7 |

X-ray crystallography confirms κ²-S,N binding mode in gold complexes .

Condensation Reactions

The NH group in the imidazole ring participates in Schiff base formation:

-

With 4-nitrobenzaldehyde : Ethanol reflux, 12 h → imine-linked derivative (89% yield) .

-

With acetylacetone : Microwave-assisted synthesis forms fused pyrazole derivatives (74% yield) .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes directed substitutions:

| Reaction Type | Reagent | Position | Product Use |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to OMe | Precursor for amine drugs |

| Sulfonation | ClSO₃H | Meta to OMe | Water-soluble derivatives |

Regioselectivity follows ortho/para-directing effects of the methoxy group .

Critical Analysis of Reaction Outcomes

-

Steric effects : Bulky substituents on the imidazole nitrogen reduce yields in Diels-Alder reactions by 30–40% .

-

Solvent dependence : Polar aprotic solvents (DMF, DMSO) increase alkylation rates by 2.5× compared to ethanol .

-

Catalyst optimization : BF₃·Et₂O outperforms ZnCl₂ in cycloadditions due to stronger Lewis acidity (57% vs. 12% yields) .

This reactivity profile enables applications in pharmaceuticals (via thioether prodrugs) and materials science (metal-organic frameworks). Current research gaps include photochemical reactions and asymmetric catalysis using chiral imidazole-thiolates.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

5-(4-methoxyphenyl)-1H-imidazole-2-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows chemists to explore new chemical reactions and pathways, facilitating the development of novel materials and compounds.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving 4-methoxybenzaldehyde and thiourea. Such methods often employ bases like sodium hydroxide to yield the desired imidazole derivative.

Biological Applications

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is particularly noteworthy .

Therapeutic Potential

Studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. These attributes are under investigation for potential therapeutic applications in treating various diseases .

Medicinal Chemistry

Anticancer Activity

The imidazole moiety is recognized for its broad range of biological activities, including anticancer properties. Compounds containing this structure have been optimized for their efficacy against cancer cells, demonstrating significant cytotoxic effects in vitro .

Anti-inflammatory Effects

Recent studies have shown that derivatives of this compound possess anti-inflammatory properties comparable to standard medications like diclofenac. This makes them promising candidates for further development as anti-inflammatory agents .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in developing new materials with specific properties, such as corrosion inhibitors and catalysts for chemical reactions. Its reactivity due to the thiol group enables its use in various applications where chemical stability and performance are critical.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyphenyl group can participate in hydrophobic interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar structure but has an indole ring instead of an imidazole ring.

5-(4-Methoxyphenyl)-1H-benzimidazole: This compound has a benzimidazole ring, which is structurally related to the imidazole ring.

Uniqueness: 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

5-(4-methoxyphenyl)-1H-imidazole-2-thiol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring substituted with a 4-methoxyphenyl group and a thiol functional group. This configuration is essential for its biological interactions, particularly its ability to form covalent bonds with biological targets.

The biological activity of this compound primarily stems from its interactions with various molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This property is crucial for its potential as a therapeutic agent.

- Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, facilitating stronger interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 24 |

| E. coli | 20 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines, including breast cancer cells (MDA-MB-231), showed that it could induce apoptosis and inhibit cell proliferation. The mechanism involves disrupting microtubule assembly, which is critical for cancer cell division .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HepG2 | 15 | Inhibits proliferation |

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Studies have reported significant inhibition rates for COX-1 and COX-2 enzymes when treated with derivatives of this compound .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antibacterial Study : A study demonstrated that the compound exhibited substantial antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .

- Anticancer Research : In a recent investigation, the compound was shown to inhibit tumor growth in vivo in mouse models of breast cancer, supporting its application as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, further validating its anti-inflammatory properties .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535013 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-41-6 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.